molecular formula C7H8ClF2NOS B11823952 3-Difluoromethanesulfinylaniline hydrochloride

3-Difluoromethanesulfinylaniline hydrochloride

Katalognummer: B11823952
Molekulargewicht: 227.66 g/mol
InChI-Schlüssel: ILTQIIPJNWZITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Difluoromethanesulfinylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2NOS and a molecular weight of 227.65 g/mol . It is known for its unique structural properties, which include a difluoromethyl group attached to a sulfinyl group and an aniline moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

The synthesis of 3-Difluoromethanesulfinylaniline hydrochloride typically involves the reaction of aniline with difluoromethyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

3-Difluoromethanesulfinylaniline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Difluoromethanesulfinylaniline hydrochloride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3-Difluoromethanesulfinylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and sulfinyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Difluoromethanesulfinylaniline hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H8ClF2NOS

Molekulargewicht

227.66 g/mol

IUPAC-Name

3-(difluoromethylsulfinyl)aniline;hydrochloride

InChI

InChI=1S/C7H7F2NOS.ClH/c8-7(9)12(11)6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H

InChI-Schlüssel

ILTQIIPJNWZITI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)C(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.